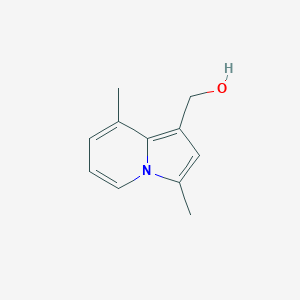

(3,8-Dimethyl-indolizin-1-yl)-methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

(3,8-dimethylindolizin-1-yl)methanol |

InChI |

InChI=1S/C11H13NO/c1-8-4-3-5-12-9(2)6-10(7-13)11(8)12/h3-6,13H,7H2,1-2H3 |

InChI Key |

BTEAPJIRXKUBSS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CN2C1=C(C=C2C)CO |

Origin of Product |

United States |

Synthetic Methodologies for Indolizine Derivatives

Classical and Established Approaches

The construction of the indolizine (B1195054) core can be achieved through several reliable and time-honored methods. These approaches typically involve the formation of the five-membered pyrrole (B145914) ring onto a pre-existing pyridine (B92270) ring.

Chichibabin Reaction and its Modern Adaptations

The Chichibabin indolizine synthesis, first reported by Aleksei Chichibabin, remains one of the most efficient methods for preparing indolizines. nih.govrsc.org The classical approach involves the cyclization of N-alkylpyridinium salts bearing a methylene (B1212753) group with an activating substituent (e.g., carbonyl, ester, or cyano group) adjacent to the nitrogen atom. nih.gov The reaction is typically carried out in the presence of a base.

The general mechanism involves the formation of a pyridinium (B92312) ylide intermediate, which then undergoes an intramolecular condensation followed by dehydration to yield the aromatic indolizine ring. Modern adaptations of this reaction have expanded its scope and efficiency, allowing for the synthesis of a wide array of substituted indolizines. d-nb.info For instance, the quaternization of a suitably substituted pyridine with a halogenated compound, followed by base-induced cyclization, provides a direct route to the indolizine core. nih.govd-nb.info

To conceptualize the synthesis of a 3,8-dimethyl-indolizine scaffold using this method, one would start with 3-methylpyridine (B133936). This would be quaternized with a reagent such as bromoacetone (B165879) to form the pyridinium salt. Subsequent treatment with a base like sodium bicarbonate would induce the cyclization to form 2,8-dimethylindolizine.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 3-Methylpyridine, Bromoacetone | Heat | 1-(2-oxopropyl)-3-methylpyridinium bromide |

| 2 | 1-(2-oxopropyl)-3-methylpyridinium bromide | NaHCO3, Heat | 2,8-Dimethylindolizine |

Synthesis via Pyridinium Ylides and Dipolarophiles

The 1,3-dipolar cycloaddition reaction of pyridinium ylides with various dipolarophiles is a powerful and versatile strategy for constructing the indolizine skeleton. rsc.orgrsc.org This method allows for the introduction of a wide range of substituents at positions 1, 2, and 3 of the indolizine ring with a high degree of control.

Pyridinium ylides are typically generated in situ from the corresponding pyridinium salts by treatment with a base. d-nb.info These ylides, which are 1,3-dipoles, then react with electron-deficient alkenes or alkynes (dipolarophiles) in a concerted [3+2] cycloaddition manner. wikipedia.org

The reaction of pyridinium ylides with acetylenic dipolarophiles is a direct and efficient route to fully aromatic indolizine derivatives. rsc.org The initial cycloaddition forms a dihydropyrrolopyridine intermediate, which spontaneously aromatizes, often through oxidation by air, to the stable indolizine ring system. d-nb.info Electron-withdrawing groups on the alkyne generally facilitate the reaction. rsc.org

For the synthesis of a 3,8-dimethyl-indolizine derivative, a 3-methylpyridinium ylide would be reacted with an alkyne bearing a methyl group. For example, the ylide generated from 1-(cyanomethyl)-3-methylpyridinium chloride could react with but-2-yne.

| Pyridinium Salt | Alkyne Dipolarophile | Base/Solvent | Resulting Indolizine Core |

| 1-(cyanomethyl)-3-methylpyridinium chloride | But-2-yne | Triethylamine/DMF | 1-cyano-2,3,8-trimethylindolizine |

| 1-(ethoxycarbonylmethyl)-3-methylpyridinium bromide | Propyne | K2CO3/Acetonitrile | 1-ethoxycarbonyl-2,8-dimethylindolizine |

When electron-deficient alkenes are used as dipolarophiles, the 1,3-dipolar cycloaddition with pyridinium ylides initially yields a tetrahydroindolizine derivative. rsc.org A subsequent oxidation step is required to achieve the aromatic indolizine. rsc.org Various oxidizing agents can be employed for this dehydrogenation step. This two-step sequence allows for the synthesis of indolizines that may not be directly accessible through the alkyne route.

| Pyridinium Ylide Source | Alkene Dipolarophile | Conditions | Product |

| 3-Methylpyridinium salt | Methyl acrylate | 1. Base; 2. Oxidant (e.g., DDQ) | Methyl 8-methylindolizine-1-carboxylate |

| 3-Methylpyridinium salt | Acrylonitrile | 1. Base; 2. Oxidant (e.g., Chloranil) | 8-Methylindolizine-1-carbonitrile |

The 1,3-dipolar cycloaddition reactions of pyridinium ylides are governed by the principles of frontier molecular orbital (FMO) theory. mdpi.com The regioselectivity of the addition is determined by the electronic properties of both the ylide and the dipolarophile. Generally, the reaction proceeds in a way that matches the largest coefficient of the highest occupied molecular orbital (HOMO) of the dipole with the largest coefficient of the lowest unoccupied molecular orbital (LUMO) of the dipolarophile, and vice versa.

These reactions are typically stereospecific, meaning that the stereochemistry of the alkene dipolarophile is retained in the initial cycloadduct. For example, a cis-alkene will generally yield a syn-adduct, while a trans-alkene will give an anti-adduct. This stereochemical control is a key advantage of this synthetic methodology.

Cyclization Reactions from Nitrogen-Containing Starting Materials

Beyond the classical methods starting from pyridine, indolizines can also be synthesized through the cyclization of various nitrogen-containing acyclic or heterocyclic precursors. Intramolecular cyclization of suitably functionalized pyrrole derivatives can also lead to the indolizine core. These methods often involve transition-metal catalysis to facilitate the key ring-closing step. While not as common as the pyridine-based routes, these approaches offer alternative pathways to complex indolizine structures.

Transition Metal-Catalyzed Syntheses

Transition metal-catalyzed reactions have become powerful tools for constructing the indolizine framework, offering high efficiency and selectivity. rsc.org These methods often involve the formation of key C-C and C-N bonds through processes like annulations, cross-couplings, and cyclizations.

Palladium catalysis is a versatile and widely used method for synthesizing polysubstituted indolizines. These reactions provide efficient routes through mechanisms such as cross-coupling/cycloisomerization cascades, carbonylative couplings, and direct C-H functionalization.

One prominent strategy involves the palladium-catalyzed reaction of 3-(2-pyridyl) propargyl carbonates with organoboronic acids. rsc.org This method proceeds through an allenyl pyridine intermediate, which then undergoes cyclization to form 1,3-disubstituted indolizines. rsc.org Another approach is the regioselective annulation of 2-(pyridine-2-yl)acetonitrile derivatives with propargyl carbonates, where the choice of phosphine (B1218219) ligand is crucial for controlling the reaction's regioselectivity. organic-chemistry.org This process is believed to involve the formation of a (σ-allenyl)palladium(II) intermediate. organic-chemistry.org

Multicomponent reactions catalyzed by palladium also offer a modular approach to indolizines. A notable example is the carbonylative coupling of 2-bromopyridines, imines, and alkynes. scispace.comnih.gov In this process, carbon monoxide is used to generate a high-energy, mesoionic pyridine-based 1,3-dipole, which then undergoes a cycloaddition with an alkyne to yield the indolizine product. scispace.comnih.gov This method allows for the systematic variation of substituents on all parts of the final molecule and can be used to generate 8-substituted indolizines from 3-substituted bromopyridines. nih.gov

Furthermore, direct C-3 arylation and heteroarylation of the indolizine core can be achieved using palladium catalysts. nih.gov This highly effective protocol allows for the selective introduction of aromatic groups at the C-3 position and proceeds through an electrophilic substitution pathway. nih.gov

Table 1: Examples of Palladium-Catalyzed Syntheses of Indolizine Derivatives

| Starting Materials | Catalyst System | Conditions | Product Type | Yield (%) | Source(s) |

|---|---|---|---|---|---|

| 3-(2-pyridyl) propargyl carbonates, Organoboronic acids | Pd(PPh₃)₄ | Dioxane, 100 °C | 1,3-Disubstituted indolizines | Up to 94% | rsc.org |

| 2-Bromopyridine (B144113), Imine, Alkyne, CO | Pd₂(dba)₃·CHCl₃, Xantphos | Benzene (B151609), 5 atm CO | Polysubstituted indolizines | Up to 76% | scispace.comnih.gov |

| Indolizine, Aryl bromide | PdCl₂(PPh₃)₂ | NMP, KOAc, H₂O, 100 °C | C-3 Arylated indolizines | Good to Excellent | nih.gov |

| 2-(Pyridin-2-yl)acetonitrile, Propargyl carbonate | Pd₂(dba)₃, DPE-Phos | DMSO, K₂CO₃, 140 °C | Polysubstituted indolizines | Up to 61% | organic-chemistry.org |

Copper-catalyzed reactions represent an economical and efficient alternative for the synthesis of indolizine derivatives. These methods are particularly effective for cycloisomerization and oxidative coupling reactions, providing access to a wide range of functionalized indolizines under mild conditions.

A key copper-catalyzed strategy is the cycloisomerization of 2-pyridyl-substituted propargylic acetates. acs.org This reaction proceeds smoothly at room temperature in the presence of a copper(I) iodide catalyst to afford C-1 oxygenated indolizines in high yields. acs.org The proposed mechanism involves a CuI-induced propargyl-allenyl isomerization, followed by nucleophilic attack of the pyridyl nitrogen and subsequent protonolysis. acs.org

Copper catalysts also facilitate the annulation of 2-alkylazaarenes with other reactants. For instance, the reaction with α,β-unsaturated carboxylic acids involves C-H olefination and decarboxylative amination processes to provide C-2 arylated indolizines. acs.org Another novel approach is the copper-catalyzed coupling cyclization of 2-(pyridin-2-yl)acetate with gem-difluoroalkenes, which proceeds via the cleavage of C-F bonds. rsc.orgrsc.org This method demonstrates good functional group compatibility and yields various bisubstituted indolizine derivatives. rsc.orgrsc.org

Additionally, copper-catalyzed oxidative coupling-annulation of 2-alkylazaarenes with terminal alkenes offers a simple and atom-economic route to indolizines. organic-chemistry.org

Table 2: Examples of Copper-Catalyzed Syntheses of Indolizine Derivatives

| Starting Materials | Catalyst System | Conditions | Product Type | Yield (%) | Source(s) |

|---|---|---|---|---|---|

| 2-Pyridyl-substituted propargylic acetates | CuI (5 mol%) | THF, Room Temp | C-1 Oxygenated indolizines | Up to 98% | acs.org |

| 2-Alkylazaarenes, α,β-Unsaturated carboxylic acids | Cu(OAc)₂ | DMF, 140 °C | C-2 Arylated indolizines | Moderate to Good | acs.org |

| 2-(Pyridin-2-yl)acetate, gem-Difluoroalkenes | CuI (5 mol%) | DMSO, Cs₂CO₃, 90 °C | Bisubstituted indolizines | Moderate to Good | rsc.orgrsc.org |

| 2-Alkylazaarenes, Terminal alkenes | Copper catalyst | - | Indolizines | Good | organic-chemistry.org |

Rhodium catalysts have enabled unique and efficient synthetic pathways to functionalized indolizine derivatives, often through multi-step, one-pot sequences. These reactions can create complex molecular architectures from relatively simple starting materials.

An innovative one-pot method utilizes a sequence of rhodium- and palladium-catalyzed reactions starting from pyridotriazoles and 1,3-dienes. nih.govacs.org The process begins with a rhodium-catalyzed [2+1]-cyclopropanation, followed by a palladium-catalyzed ring expansion, and concludes with an oxidation step using manganese dioxide to yield the final indolizine product. nih.govacs.org This sequential catalysis approach is highly efficient, as the rhodium catalyst from the first step does not interfere with the subsequent palladium-catalyzed transformation. acs.org

While direct rhodium-catalyzed syntheses of the indolizine core are specialized, related rhodium(III)-catalyzed reactions are well-established for synthesizing the isomeric indole (B1671886) nucleus, for example, through C-H activation of anilines and reaction with alkynes. nih.govrsc.org

Table 3: Example of a Rhodium-Catalyzed Sequential Synthesis of Indolizine Derivatives

| Starting Materials | Catalyst System | Reaction Sequence | Product Type | Yield (%) | Source(s) |

|---|

Gold catalysts, particularly gold(I) and gold(III) complexes, have emerged as powerful tools for synthesizing indolizines through cascade reactions. These catalysts are highly effective in activating alkynes, leading to intramolecular cyclizations and multicomponent reactions that rapidly build molecular complexity.

One strategy involves the gold-catalyzed intramolecular hydroarylation/aromatization of pyrrole-ynes, which constructs the pyridine ring of the indolizine. rsc.org This method allows for the incorporation of a wide variety of functional groups into the final product under mild conditions. rsc.org Gold catalysts also enable a two-fold hydroarylation of diynes with indole or pyrrole derivatives to construct indolizines fused with eight-membered rings. rsc.org

Multicomponent reactions catalyzed by gold provide rapid access to substituted aminoindolizines. A gold(III)-catalyzed reaction of heteroaryl aldehydes, amines, and alkynes can be performed under solvent-free conditions or in water, showcasing high atom economy. acs.orgnih.gov The proposed mechanism involves a gold-catalyzed three-component coupling to form a propargylic pyridine intermediate, which then undergoes a gold-assisted cycloisomerization. acs.org Another gold-catalyzed domino sequence starting from pyrrole precursors involves cycloisomerization, nucleophilic addition, and a C-O rearrangement to produce functionalized dihydroindolizinones. acs.org

Table 4: Examples of Gold-Catalyzed Syntheses of Indolizine Derivatives

| Starting Materials | Catalyst System | Conditions | Product Type | Yield (%) | Source(s) |

|---|---|---|---|---|---|

| Pyrrole-ynes | Au(I) complex | Mild conditions | Functionalized indolizines | Not specified | rsc.org |

| Diynes, Indole/Pyrrole derivatives | Tri(1-adamantyl)phosphine gold complex | DCE, 80 °C | 1,8-Disubstituted indolizines | Moderate to Good | rsc.org |

| Aldehydes, Amines, Alkynes | AuCl₃ | Solvent-free or Water | Aminoindolizines | High | acs.orgnih.gov |

| Substituted pyrrole precursors | Gold catalyst | Mild conditions | 7,8-Dihydroindolizin-6(5H)-ones | Up to 90% | acs.org |

Understanding the mechanisms of metal-catalyzed reactions is crucial for optimizing conditions and expanding their scope. Studies have shed light on the pathways involved in the formation of indolizines using palladium, copper, gold, and other metals.

Palladium-Catalyzed Reactions: The mechanism for the cross-coupling/cycloisomerization of 3-(2-pyridyl) propargyl carbonates is believed to proceed through the formation of an allenyl pyridine intermediate, which is generated from a palladium-catalyzed coupling reaction, followed by intramolecular cyclization. rsc.org In the carbonylative synthesis, palladium facilitates the formation of a reactive pyridine-based 1,3-dipole, which is the key intermediate for the subsequent cycloaddition with an alkyne. scispace.comnih.gov For direct C-3 arylation, mechanistic studies support an electrophilic substitution pathway. nih.gov

Copper-Catalyzed Reactions: The cycloisomerization of 2-pyridyl-substituted propargylic acetates is proposed to occur via a copper(I)-induced isomerization of the propargyl group to an allene. acs.org The pyridyl nitrogen then performs a nucleophilic attack on the copper-coordinated allene, leading to a cationic intermediate that, after deprotonation and protonolysis, yields the indolizine product. acs.org

Gold-Catalyzed Reactions: In the multicomponent synthesis of aminoindolizines, the gold catalyst first facilitates a Mannich-type reaction to form a propargylic pyridine intermediate. acs.org Subsequently, the gold catalyst activates the alkyne's triple bond, enabling a nucleophilic attack from the pyridine nitrogen to initiate the cycloisomerization process, ultimately leading to the indolizine. acs.org

Ruthenium-Catalyzed Reactions: Although not listed in the primary methodologies above, mechanistic studies on related ruthenium-catalyzed three-component reactions to form indolizines have identified key vinyl and carbene ruthenium intermediates, providing insight into the bond-forming steps of metal-assisted cyclizations. acs.org

Metal-Free Synthetic Strategies

While transition metals offer powerful catalytic cycles, concerns about cost and potential metal contamination in biologically active products have driven the development of metal-free synthetic strategies. nih.gov These methods often rely on cascade or domino reactions, using simple reagents and catalysts to construct the indolizine ring system.

A prominent metal-free approach is the domino Michael/SN2/aromatization annulation of 2-pyridylacetates with bromonitroolefins. nih.govacs.org This cascade reaction is typically promoted by a simple base like sodium carbonate and proceeds in moderate to excellent yields, tolerating a wide range of substituents on both starting materials. nih.govacs.org The proposed mechanism begins with a Michael addition, followed by an intramolecular SN2 reaction and subsequent aromatization to form the indolizine core. nih.gov

Another strategy involves the one-pot synthesis from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes using TEMPO as an organic oxidant. organic-chemistry.org This method avoids the use of toxic and expensive metal-based oxidants and proceeds via a 1,3-dipolar cycloaddition followed by oxidative dehydrogenation under mild conditions. organic-chemistry.org Acid-catalyzed two-component reactions have also been developed as a mild and efficient metal-free method to prepare indolizines. nih.gov These diverse metal-free approaches provide valuable and environmentally friendlier alternatives for the rapid construction of the indolizine scaffold. nih.gov

Table 5: Examples of Metal-Free Syntheses of Indolizine Derivatives

| Starting Materials | Reagents/Catalyst | Conditions | Reaction Type | Yield (%) | Source(s) |

|---|---|---|---|---|---|

| 2-Alkylazaarenes, Bromonitroolefins | Na₂CO₃ | THF, 80 °C | Cascade Michael/SN2/Aromatization | Up to 99% | nih.govacs.org |

| α-Halo carbonyls, Pyridines, Alkenes | TEMPO, Na₂CO₃ | DMF, 120 °C | Oxidative Dehydrogenation | Up to 98% | organic-chemistry.org |

| Pyridine derivatives, Other component | Acid catalyst | Microwave or conventional heating | Two-component cyclization | Up to 95% | nih.gov |

Oxidative Cyclization Reactions

Oxidative cyclization reactions have emerged as a powerful tool for the synthesis of substituted indolizines. These methods often involve the formation of new carbon-carbon and carbon-nitrogen bonds in a tandem process, starting from readily available precursors. A notable approach involves the copper/I2-mediated oxidative cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins. rsc.orgwikipedia.org This strategy provides a direct and efficient route to a diverse range of 1,3-disubstituted and 1,2,3-trisubstituted indolizines. rsc.orgwikipedia.org The reaction mechanism is proposed to proceed through a radical pathway involving single-electron oxidation, radical addition to the alkene, and subsequent intramolecular cyclization followed by aromatization. rsc.org

Another effective method is the iodine-mediated oxidative tandem cyclization. This approach allows for the direct synthesis of substituted indolizines from the reaction of various aromatic or aliphatic enolizable aldehydes with 2-pyridylacetates, acetonitrile, or acetone. jk-sci.com This C–N/C–C bond-forming strategy proceeds smoothly to afford the desired products in moderate to good yields. jk-sci.com

| Reactants | Reagents/Conditions | Product Type | Reference |

| 2-(Pyridin-2-yl)acetate derivatives and olefins | Cu(OAc)2·H2O, I2, NBu4Cl | 1,3-Di- and 1,2,3-trisubstituted indolizines | researchgate.net |

| Enolizable aldehydes and 2-pyridylacetates | I2 | Substituted indolizines | jk-sci.com |

Visible-Light-Induced Processes

In recent years, visible-light photoredox catalysis has been recognized as a green and sustainable tool in organic synthesis. organic-chemistry.org This approach has been successfully applied to the construction of the indolizine scaffold. For instance, the synthesis of pyrrolo[2,1,5-cd]indolizine rings has been achieved through a visible-light-induced intermolecular [3+2] cycloaddition of indolizines and alkynes. organic-chemistry.org This method is environmentally friendly, utilizing visible light as the energy source and air as the oxidant. organic-chemistry.org

Furthermore, a visible-light-mediated synthesis of polycyclic indolizine heterocycles has been developed from readily accessible brominated pyridine and enol carbamate (B1207046) derivatives. nrochemistry.comslideshare.net This process operates at room temperature and, interestingly, does not require an external photocatalyst, suggesting that the indolizine products themselves may play a role in mediating the reaction. nrochemistry.comgoogle.com

Green Chemistry Approaches in Indolizine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including indolizines, to minimize environmental impact. chim.it

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant attention as it often leads to dramatic reductions in reaction times, increased yields, and improved product purity. rsc.orgkhanacademy.org This technology has been extensively used for the synthesis of various indolizine derivatives. khanacademy.orgyoutube.comlibretexts.org For example, a microwave-mediated three-component reaction of an acyl bromide, pyridine, and an acetylene, catalyzed by basic alumina, provides the corresponding indolizines in excellent yields in a one-pot fashion. libretexts.org

Ultrasonication-Mediated Reactions

Ultrasonic irradiation provides an alternative energy source for chemical reactions, often leading to enhanced reaction rates and yields. This technique, known as sonochemistry, has been applied to the synthesis of various heterocyclic compounds. In the context of indolizine synthesis, ultrasound has been shown to promote reactions, leading to pure products in good yields and with significantly reduced reaction times. For instance, the lipase-catalyzed synthesis of indolizines can be accelerated under ultrasound irradiation.

Solvent-Free Methodologies

The elimination of volatile organic solvents is a key aspect of green chemistry. Solvent-free reaction conditions not only reduce environmental pollution but can also lead to improved reaction efficiency. Several solvent-free methods for the synthesis of indolizine derivatives have been reported. For example, an efficient synthesis of diversified indolizine derivatives can be achieved from pyridines, methyl ketones, and alkenoic acids under solvent-free conditions. Another approach involves the copper-catalyzed reaction of pyridine, acetophenone, and a nitroolefin under mild, solvent-free conditions to produce indolizines in high yields.

| Green Chemistry Approach | Key Advantages | Example Reaction | Reference |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields | Three-component reaction of acyl bromide, pyridine, and acetylene | libretexts.org |

| Ultrasonication-Mediated Reactions | Enhanced reaction rates, shorter reaction times | Lipase-catalyzed indolizine synthesis | |

| Solvent-Free Methodologies | Reduced environmental impact, improved efficiency | Copper-catalyzed reaction of pyridine, acetophenone, and nitroolefin |

Synthesis of (3,8-Dimethyl-indolizin-1-yl)-methanol and Related Analogs

A viable strategy would involve a two-step process:

Synthesis of the 3,8-Dimethylindolizine Core: The initial step would be the construction of the 3,8-dimethylindolizine scaffold. This can be achieved through a modification of the Tschitschibabin reaction or other cyclization methods. For instance, the reaction of 3-methylpyridine with bromoacetone would yield the corresponding pyridinium salt. Subsequent treatment of this salt with a base would generate a pyridinium ylide, which can then undergo a 1,3-dipolar cycloaddition with an appropriate dipolarophile, followed by oxidation, to yield the 3,8-dimethylindolizine core.

Introduction of the Hydroxymethyl Group at the 1-Position: With the 3,8-dimethylindolizine core in hand, the hydroxymethyl group can be introduced at the 1-position. The electron-rich nature of the indolizine ring makes it susceptible to electrophilic substitution, primarily at the 1- and 3-positions. A common method for introducing a formyl group at the 1-position is the Vilsmeier-Haack reaction . wikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated from phosphoryl chloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic compounds. wikipedia.org

The resulting 3,8-dimethylindolizine-1-carbaldehyde can then be reduced to the corresponding primary alcohol, this compound. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for the reduction of aldehydes to alcohols.

An alternative approach for the direct hydroxymethylation of the 3,8-dimethylindolizine core could be explored, potentially through a reaction with formaldehyde (B43269) in the presence of a suitable catalyst or under specific reaction conditions. However, the formylation-reduction sequence is a more established and predictable method for achieving the target molecule.

Specific Methodologies for 1-Hydroxymethyl Indolizines

The introduction of a hydroxymethyl group at the C-1 position of the indolizine ring is a key synthetic challenge. Direct hydroxymethylation can be difficult to achieve, and often, the functional group is introduced via the reduction of a corresponding C-1 carboxylate or aldehyde.

One common strategy involves the use of 2-pyridylacetate (B8455688) derivatives which can undergo cyclization reactions with various partners to form the indolizine nucleus with a substituent at the C-1 position. For instance, the reaction of 2-pyridylacetates with α,β-unsaturated ketones can yield indolizines with an ester group at C-1. This ester can then be reduced to the desired hydroxymethyl group using standard reducing agents like lithium aluminum hydride (LiAlH₄).

Another approach involves metal-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic alcohols. For example, copper-catalyzed cycloisomerization of 2-pyridyl-substituted tertiary propargylic alcohols can lead to the formation of C-1 oxygenated indolizines. organic-chemistry.org While this method may directly yield an oxygenated substituent at C-1, further modifications might be necessary to obtain the hydroxymethyl group.

It is noteworthy that the synthesis of 1-hydroxymethyl indolizines can be challenging. For instance, attempts to prepare 1-hydroxymethyl-2-methylindolizine by the reduction of the corresponding ethoxycarbonyl derivative were reported to be unsuccessful in one study, highlighting potential difficulties in this synthetic step. rsc.org

A summary of potential precursors and reagents for the synthesis of 1-hydroxymethyl indolizines is presented in the table below.

| Precursor | Reagent(s) | C-1 Intermediate | Final Step |

| Ethyl 2-pyridylacetate | α,β-Unsaturated Ketone | 1-Ethoxycarbonylindolizine | Reduction (e.g., LiAlH₄) |

| 2-Pyridyl-substituted propargylic alcohol | Copper Catalyst | C-1 Oxygenated Indolizine | Functional Group Interconversion |

Strategies for Introducing Methyl Substituents at C-3 and C-8

The synthesis of this compound also requires the introduction of methyl groups at the C-3 and C-8 positions of the indolizine ring. These substitutions can be achieved through various synthetic strategies, either by starting with appropriately substituted precursors or by functionalizing the indolizine core after its formation.

Introduction of the C-3 Methyl Group:

The C-3 position of the indolizine ring is often substituted through the choice of the appropriate acyclic precursor. For example, in the widely used 1,3-dipolar cycloaddition reaction, the choice of the dipolarophile can dictate the substituent at the C-3 position. The reaction of a pyridinium ylide with an appropriate alkene or alkyne bearing a methyl group can lead to the formation of a 3-methylindolizine (B156784) derivative.

Another method involves the reaction of 2-alkylpyridines with α-halo ketones followed by cyclization, a variation of the Chichibabin reaction. If the α-halo ketone contains a methyl group at the appropriate position, this can be incorporated as the C-3 substituent.

Introduction of the C-8 Methyl Group:

Introducing a substituent at the C-8 position of the indolizine skeleton can be more challenging. One effective method involves the functionalization of a pre-formed indolizine ring. For instance, it is possible to introduce a triflate group at the C-8 position, which can then participate in cross-coupling reactions. The Suzuki-Miyaura cross-coupling of an 8-triflyloxyindolizine with a methylboronic acid derivative in the presence of a palladium catalyst would be a viable route to introduce the C-8 methyl group. organic-chemistry.org This strategy allows for the late-stage functionalization of the indolizine core.

An alternative approach is to start with a pyridine derivative that already contains a methyl group at the corresponding position (3-methylpyridine). The cyclization of this substituted pyridine would then lead to an 8-methylindolizine.

A summary of strategies for the introduction of methyl groups is provided in the table below.

| Position | Strategy | Key Reagents/Precursors |

| C-3 | 1,3-Dipolar Cycloaddition | Pyridinium ylide, Methyl-substituted dipolarophile |

| C-3 | Chichibabin-type reaction | 2-Alkylpyridine, Methyl-substituted α-halo ketone |

| C-8 | Late-stage functionalization | 8-Triflyloxyindolizine, Methylboronic acid, Palladium catalyst |

| C-8 | Precursor-directed synthesis | 3-Methylpyridine derivative |

The synthesis of this compound would likely involve a multi-step sequence combining these methodologies. For example, a plausible route could involve the synthesis of an 8-methylindolizine-1-carboxylate from a 3-methylpyridine derivative, followed by the introduction of the C-3 methyl group, and finally, reduction of the C-1 ester to the hydroxymethyl group. The exact sequence and choice of reagents would need to be optimized to achieve the desired target molecule.

Electronic Structure and Reactivity Patterns of Indolizines

Indolizine is a heteroaromatic molecule that can be described as having a dual electronic character, which fundamentally influences its chemical behavior. mdpi.com It is an isomer of indole, containing a bridgehead nitrogen atom that connects a six-membered and a five-membered ring. mdpi.commsu.ru

The electronic nature of the indolizine system is a composite of its constituent rings: a π-excessive pyrrole (five-membered) ring and a π-deficient pyridine (six-membered) ring. mdpi.commsu.runih.gov The term π-excessive refers to five-membered aromatic heterocycles like pyrrole, where the lone pair of electrons on the heteroatom (nitrogen, in this case) participates in the aromatic system, resulting in a total of six π-electrons delocalized over five atoms. uobabylon.edu.iqlibretexts.org This leads to an increase in electron density on the carbon atoms of the ring compared to benzene. uobabylon.edu.iqyoutube.com Consequently, the five-membered ring portion of indolizine is electron-rich and highly susceptible to electrophilic attack. mdpi.comchim.it Molecular orbital calculations and experimental evidence consistently show that the highest electron population is at the C-3 position, making it the primary site for electrophilic substitution. mdpi.comnih.govjbclinpharm.org

While indolizine is classified as an aromatic compound, possessing 10 π-electrons that satisfy the Hückel (4n+2) rule, its aromaticity is not perfectly uniform across the bicyclic system. mdpi.comnih.gov Spectroscopic data from X-ray, NMR, and UV analyses of various indolizine derivatives have revealed significant alternations in the lengths of the carbon-carbon bonds around the periphery of the molecule. mdpi.comnih.govacs.org This bond length alternation indicates that the π-electron delocalization is incomplete, imparting the system with a degree of "tetraene-like" character. mdpi.comnih.gov This partial polyene character is a key factor that enables indolizines to readily participate in pericyclic reactions, most notably cycloadditions, where it can act as an extended π-system. mdpi.comnih.gov

Cycloaddition Chemistry of Indolizines

The partial tetraene nature of the indolizine ring system makes it an excellent participant in cycloaddition reactions, a reactivity pattern that distinguishes it from similar heterocycles like indole. chim.it

Indolizines are well-known to undergo [8π+2π] cycloaddition reactions with various dienophiles, particularly electron-deficient alkynes and alkenes. mdpi.comnih.gov In this type of pericyclic reaction, the carbon framework of the indolizine bicycle serves as the 8π-electron component, reacting with the 2π-electron system of the dienophile. mdpi.com This reaction is a powerful method for synthesizing the cycl[3.2.2]azine ring system. mdpi.comnih.gov

The mechanism of the [8+2] cycloaddition is a subject of theoretical and experimental study and can be viewed as a concerted pericyclic process or a stepwise polar reaction. mdpi.commsu.ru The stepwise mechanism is often favored to explain the observed regioselectivity. msu.ru

The reaction is initiated by an electrophilic attack of the dienophile on the most nucleophilic and electron-rich position of the indolizine ring, which is invariably the C-3 position. mdpi.commsu.ru This initial attack is highly regioselective; the more electrophilic carbon of an asymmetrical dienophile (e.g., the β-carbon of an α,β-unsaturated carbonyl compound) bonds to C-3 of the indolizine. mdpi.com This step forms a zwitterionic intermediate or a Michael-type adduct. msu.ru Following the initial addition, a subsequent intramolecular cyclization occurs. The anionic center of the intermediate attacks one of the carbons in the six-membered ring of the indolizine, leading to the formation of a new ring and yielding a dihydrocyclazine (from an alkyne dienophile) or a tetrahydrocyclazine (from an alkene dienophile). mdpi.comresearchgate.net

The final step in many [8+2] cycloaddition reactions is the aromatization of the newly formed cycloadduct, which often requires an external oxidizing agent (like palladium on carbon, DDQ, or even atmospheric oxygen) to dehydrogenate the dihydro- or tetrahydrocyclazine intermediate. mdpi.com However, a significant synthetic advantage is gained when the indolizine substrate possesses a suitable leaving group at either the C-3 or C-5 position. mdpi.com

If a leaving group is present at one of these positions, the dihydrocyclazine intermediate can readily aromatize by spontaneously eliminating the group as HX, thus circumventing the need for an external oxidant. mdpi.com This makes the synthesis of the final cyclazine product more direct and efficient. mdpi.com A variety of functional groups can act as effective leaving groups in this context.

| Position | Leaving Group (X) | Example Precursor Type | Reference |

|---|---|---|---|

| C-3 | -OCOR (Acyloxy) | 3-Acyloxyindolizines | mdpi.com |

| C-3 | -SR (Thioether) | Tris-1,2,3-(iso-propylthio)indolizine | mdpi.com |

| C-3 | -NR-NR2 (Hydrazino) | 3-Hydrazinoindolizines | mdpi.com |

| C-5 | -OTms (Trimethylsilyloxy) | 5-Trimethylsilyloxyindolizines | mdpi.com |

| C-5 | -N(CH2CH2)2O (Morpholinyl) | 5-Morpholinylindolizines | mdpi.com |

| C-5 | -Br (Bromo) | 5-Bromoindolizines | mdpi.com |

The presence of these leaving groups facilitates a smooth conversion to the corresponding cyclazine derivatives, often simply by heating the indolizine with the dienophile in a suitable solvent. mdpi.com

Inverse Dipolar Cycloaddition Mechanisms

While 1,3-dipolar cycloaddition is a primary method for synthesizing indolizines, the term "inverse dipolar cycloaddition" is less common in the context of indolizine reactivity. Standard 1,3-dipolar cycloadditions involve the reaction of a 1,3-dipole, such as a pyridinium ylide, with a dipolarophile, which is typically an electron-deficient alkene or alkyne. chim.itscispace.comorganic-chemistry.org This process is a powerful tool for constructing the five-membered ring of the indolizine system. numberanalytics.com

The mechanism involves the in situ generation of a pyridinium ylide from a corresponding pyridinium salt and a base. This ylide then reacts with a dipolarophile in a concerted [3+2] cycloaddition fashion. rsc.org The reaction is highly regio- and stereoselective. numberanalytics.com In some cases, the reaction can proceed through a stepwise mechanism involving a zwitterionic intermediate, particularly depending on the nature of the reactants and the solvent. For instance, reactions in aprotic solvents tend to follow a concerted 1,3-dipolar cycloaddition pathway, whereas protic solvents can promote an addition-elimination mechanism, sometimes leading to different products. scispace.com

The reactivity of pyridinium ylides can be influenced by their electronic structure. Theoretical studies using Molecular Electron Density Theory (MEDT) have shown that the ambiphilic character of some pyridinium ylides, which can be classified as strong electrophiles and nucleophiles, influences their activation barrier in cycloaddition reactions. researchgate.net

Regiochemical Aspects of Cycloaddition Reactions

The regioselectivity of cycloaddition reactions in the synthesis and reactivity of indolizines is a critical aspect, determining the substitution pattern of the final product.

[8+2] Cycloadditions : Indolizines can act as an 8π component in [8+2] cycloaddition reactions with electron-deficient dienophiles (like alkynes) to form cycl[3.2.2]azines. nih.govmdpi.com The mechanism of this reaction can vary, being either a concerted one-step process or a stepwise pathway involving electrophilic or nucleophilic addition followed by ring closure, depending on the substituents on both the indolizine and the dienophile. mdpi.comresearchgate.net

1,3-Dipolar Cycloadditions : In the synthesis of indolizines via 1,3-dipolar cycloaddition of pyridinium ylides, the regioselectivity is controlled by the nature of both the ylide and the dipolarophile. The nucleophilic carbon of the ylide adds to the most electron-deficient carbon of the dipolarophile. nih.gov The choice of solvent can also have a significant impact on the reaction mechanism and, consequently, the regiochemical outcome. For example, using different solvents can lead to the formation of different regioisomers, such as 1-cyanoindolizines versus 3-cyanoindolizines. rsc.org

[2+2+1] Cycloadditions : A novel, metal-free [2+2+1] cycloaddition method has been developed for the regiodivergent synthesis of 6- or 8-substituted indolizines from meta-amide-substituted pyridines and alkynes. nih.gov

The table below summarizes the regiochemical outcomes in different cycloaddition reactions involving indolizine systems.

| Reaction Type | Reactants | Controlling Factors | Regiochemical Outcome |

| [8+2] Cycloaddition | Indolizine + Alkyne | Substituent electronic effects | Formation of cycl[3.2.2]azines |

| 1,3-Dipolar Cycloaddition | Pyridinium Ylide + Dipolarophile | Substituents, Solvent | Formation of variously substituted indolizines (e.g., C1 vs. C3) rsc.org |

| [2+2+1] Cycloaddition | meta-Amide Pyridine + Alkyne | Reaction conditions | Regiodivergent synthesis of 6- or 8-substituted indolizines nih.gov |

Electrophilic and Nucleophilic Reactions

The dual π-excessive and π-deficient character of the fused rings in indolizine governs its behavior in electrophilic and nucleophilic reactions. chim.itnih.gov

Electrophilic Addition and Substitution at C-3

Indolizines are π-electron-rich compounds that readily undergo electrophilic substitution. chim.it The reaction typically occurs on the five-membered ring, which is more nucleophilic than the pyridine-like ring. stackexchange.com Molecular orbital calculations and resonance theory both indicate that the positions with the highest electron density are C-3 and C-1. chim.itjbclinpharm.org

Electrophilic attack preferentially occurs at the C-3 position. jbclinpharm.orgstackexchange.comnih.gov This regioselectivity is attributed to the greater stability of the cationic intermediate (sigma complex) formed upon attack at C-3 compared to other positions. chim.it A variety of electrophilic substitution reactions have been reported at the C-3 position, including arylation, acylation, and alkylation. chim.itnih.govrsc.org For instance, palladium-catalyzed arylation of indolizines proceeds selectively at C-3 via an electrophilic substitution pathway. nih.gov Similarly, Brønsted acid-catalyzed alkylation with electrophiles like ortho-hydroxybenzyl alcohols also yields C-3 functionalized indolizines. rsc.org

If the C-3 position is blocked, electrophilic substitution can occur at the C-1 position. jbclinpharm.org

Nucleophilic Addition Pathways

Indolizines rarely undergo nucleophilic attack due to the electron-rich nature of the heterocyclic system. chim.it However, nucleophilic addition can be induced under specific circumstances. For example, Lewis acid catalysis can facilitate the nucleophilic addition of indolizines to electrophilic partners. researchgate.netresearchgate.net In these reactions, the indolizine acts as the nucleophile, attacking an external electrophile. The high electron density at C-3 makes this the most common site for the indolizine to act as a nucleophile in reactions like Friedel-Crafts additions. researchgate.net Direct nucleophilic attack on the indolizine ring itself is uncommon unless the ring is activated by strongly electron-withdrawing groups.

C-H Functionalization of Indolizines

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and derivatization of indolizines, avoiding the need for pre-functionalized substrates. researchgate.networktribe.com

Metal-Catalyzed C-H Activation for C-C and C-X Bond Formation

Transition-metal-catalyzed C-H activation is a key method for introducing new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds onto the indolizine scaffold. researchgate.netnih.govnih.gov This approach offers high regioselectivity and functional group tolerance. worktribe.comacs.org

Various transition metals, including palladium, rhodium, and iridium, have been employed to catalyze these transformations. nih.govworktribe.comacs.org

Palladium (Pd) : Palladium catalysts are widely used for the C-3 arylation of indolizines with aryl bromides. nih.gov These reactions are believed to proceed through an electrophilic substitution mechanism. worktribe.com

Rhodium (Rh) : Rhodium(III) catalysis enables the construction of indolizine derivatives through C-H activation of enamides followed by a [2+3] cyclization cascade with triazoles. acs.org

Iridium (Ir) : Iridium-catalyzed C-H borylation allows for the introduction of a boryl group onto the indolizine ring, which can then be used in subsequent cross-coupling reactions (like Suzuki-Miyaura) to form C-C bonds. worktribe.com This method provides access to a range of functionalized derivatives on both the pyridine and pyrrole rings. worktribe.comresearchgate.net

The table below lists examples of metal-catalyzed C-H functionalization reactions on the indolizine core.

| Metal Catalyst | Reaction Type | Position Functionalized | Bond Formed |

| Palladium (Pd) | Arylation | C-3 | C-C nih.gov |

| Rhodium (Rh) | Annulation | Varies | C-C, C-N acs.org |

| Iridium (Ir) | Borylation | Varies (e.g., C-3, C-6) | C-B worktribe.com |

| Manganese (Mn) | Phosphonylation | C-3 | C-P researchgate.net |

These C-H activation strategies provide versatile and efficient pathways to novel indolizine derivatives with diverse substitution patterns. researchgate.netresearchgate.net

Radical Pathways in C-H Functionalization

Direct C-H functionalization via radical pathways has emerged as a powerful, atom-economical strategy for modifying heterocyclic compounds. researchgate.net For indolizines, these reactions offer routes to introduce new functional groups without pre-functionalized starting materials. researchgate.net Radical reactions can be initiated by various means, including the use of radical initiators, transition metal catalysis, or photoredox catalysis. nih.gov

Mechanistically, a radical C-H functionalization process typically involves:

Generation of a Radical: A reactive radical species is generated in the reaction medium.

Hydrogen Atom Abstraction (HAT): This radical abstracts a hydrogen atom from the indolizine core, creating an indolizinyl radical. The position of abstraction is dictated by the stability of the resulting radical.

Radical Coupling: The indolizinyl radical then couples with another radical or a radical trap to form the final functionalized product.

For instance, the manganese(III) acetate-mediated C-H phosphonylation of indolizines proceeds through a radical pathway, affording phosphorylated indolizines with high regioselectivity. researchgate.net While specific studies on this compound are not available, it is plausible that radical reactions could target the C-2 position or the methyl groups, depending on the reaction conditions and the radical species involved.

Cross-Dehydrogenative Coupling Reactions

Cross-dehydrogenative coupling (CDC) represents a modern and efficient class of reactions that form a bond between two C-H bonds under oxidative conditions. acs.org This strategy avoids the need for pre-activated substrates, making it a highly step- and atom-efficient method for creating C-C and C-heteroatom bonds. researchgate.net

In the context of indolizines, CDC reactions have been developed to functionalize the heterocyclic core. The general mechanism involves the oxidation of two different C-H bonds to generate reactive intermediates (such as radicals or cations) that subsequently couple to form the new bond. Transition metals like copper, iron, or palladium are often employed as catalysts to facilitate the oxidative process. For example, the direct dehydrogenative bromination of indolizine at the C-1 position has been achieved using a copper catalyst with oxygen as the terminal oxidant. nih.gov Given that the C-1 and C-3 positions in this compound are occupied, CDC reactions would likely be directed to other positions, such as C-2 or potentially the pyridine ring, a transformation that remains a significant challenge in indolizine chemistry.

Oxidation and Reduction Processes

The indolizine nucleus can undergo various oxidation and reduction reactions, depending on the reagents and conditions. The π-rich nature of the five-membered ring makes it susceptible to oxidation, which can sometimes lead to ring-opening products. Reduction, conversely, typically affects the pyridine ring.

For this compound, the primary alcohol at the C-1 position presents an additional site for oxidation. Mild oxidizing agents could convert the hydroxymethyl group to an aldehyde (formyl) group, while stronger oxidants could lead to a carboxylic acid. This transformation provides a handle for further synthetic modifications.

Photooxygenation Reactions and Mechanisms

Photooxygenation, the reaction of a substance with oxygen under light irradiation, is a key oxidative process for indolizines. acs.org These reactions typically proceed via a singlet oxygen (¹O₂) mechanism. nih.gov The general pathway involves:

Sensitizer (B1316253) Excitation: A photosensitizer (which can be the indolizine itself or an added dye like Rose Bengal) absorbs light and is promoted to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state.

Singlet Oxygen Generation: The excited triplet sensitizer transfers its energy to ground-state triplet oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).

Reaction with Indolizine: Singlet oxygen attacks the electron-rich C-3 position of the indolizine ring to form a peroxidic zwitterionic intermediate. acs.orgnih.gov

The fate of this intermediate is highly dependent on the solvent and the substitution pattern of the indolizine. acs.orgnih.gov In methanol (B129727), the intermediate is often trapped, leading to C3-N bond cleavage and pyrrole ring-opening to yield 3-(2-pyridinyl)propenoate derivatives. acs.orgnih.gov In aprotic solvents like acetonitrile, a dioxetane intermediate may form, leading to different products. acs.orgnih.gov For 1,3-disubstituted indolizines like the target compound, where the primary site of attack is blocked, the reaction may be sluggish or proceed through an alternative electron-transfer mechanism if a suitable sensitizer is used. nih.gov

Other Significant Reactions

Mannich Reactions

The Mannich reaction is a three-component condensation that installs an aminomethyl group onto a carbon atom that is acidic or electron-rich. oarjbp.com In the case of indolizines, the nucleus itself acts as the nucleophile, analogous to the enol component in a classic Mannich reaction. chim.it The reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and the indolizine. researchgate.netnih.gov

The mechanism begins with the formation of an electrophilic iminium ion from the amine and aldehyde. The electron-rich indolizine then attacks the iminium ion. chim.itchemtube3d.com This attack occurs preferentially at the C-3 position, or at C-1 if C-3 is blocked. chim.it In this compound, both C-1 and C-3 positions are substituted. Therefore, a standard Mannich aminomethylation on the indolizine core is unlikely. However, it is conceivable that under certain conditions, reaction could be forced at the less reactive C-2 position, or that the hydroxymethyl group could participate in or direct the reaction.

Multi-component Reactions in Indolizine Synthesis

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in synthetic organic chemistry for the construction of complex molecular architectures from simple and readily available starting materials in a single synthetic operation. These reactions offer significant advantages over traditional multi-step syntheses, including higher atom economy, reduced waste generation, and operational simplicity, making them highly attractive for the synthesis of diverse heterocyclic compounds, including the indolizine scaffold. The application of MCRs to the synthesis of indolizines allows for the rapid generation of a wide range of substituted derivatives with diverse substitution patterns.

A variety of MCRs have been developed for the synthesis of indolizines, often employing transition metal catalysts or proceeding under metal-free conditions. These reactions typically involve the combination of a pyridine derivative, a component containing an activated methylene group, and a third reactive partner such as an alkyne, aldehyde, or alkene.

One prominent strategy involves the in situ generation of a pyridinium ylide, which then undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile. For instance, the reaction of a pyridine, an α-halo carbonyl compound, and an electron-deficient alkene or alkyne can lead to the formation of the indolizine core in a one-pot process. The initial step is the formation of a pyridinium salt from the pyridine and the α-halo carbonyl compound, which upon deprotonation by a base, generates the pyridinium ylide. This reactive intermediate then reacts with the third component to afford the cycloadduct, which subsequently aromatizes to the indolizine.

Transition metal-catalyzed MCRs have also been extensively explored for indolizine synthesis. Palladium-catalyzed MCRs, for example, can utilize 2-bromopyridines, imines, carbon monoxide, and alkynes to construct highly substituted indolizines. In this approach, a mesoionic 1,3-dipole is formed in situ via a palladium-catalyzed carbonylative coupling of the 2-bromopyridine and the imine, which then undergoes a cycloaddition with the alkyne. This method provides a high degree of control over the substitution pattern of the final product by varying the individual components.

Gold-catalyzed MCRs have been successfully employed for the synthesis of aminoindolizines from aldehydes, amines, and alkynes. These reactions can often be carried out under mild conditions, including in water or under solvent-free conditions, highlighting the green chemistry aspects of these transformations. The high catalytic efficiency and atom economy of these gold-catalyzed reactions make them a valuable tool for the rapid synthesis of functionalized indolizines.

Iron and copper catalysts have also been utilized in three-component coupling-cycloisomerization reactions to afford a diverse range of indolizine derivatives. For example, the reaction of aldehydes, terminal alkynes, and amines can be catalyzed by iron(III) acetylacetonate (B107027) to produce aminoindolizines. Similarly, copper catalysts can promote the synthesis of indolizine derivatives from pyridines, methyl ketones, and alkenoic acids under solvent-free conditions.

The versatility of MCRs in indolizine synthesis is further demonstrated by the wide array of accessible substitution patterns. By carefully selecting the starting materials, it is possible to introduce substituents at various positions of the indolizine nucleus. For instance, the choice of the pyridine derivative determines the substitution on the six-membered ring, while the other components dictate the substituents on the five-membered ring.

While a direct multi-component synthesis of This compound has not been explicitly reported in the literature, a plausible synthetic strategy can be envisioned based on established MCR methodologies. A potential approach could involve a three-component reaction utilizing a suitably substituted pyridine, a propargyl alcohol derivative, and a third component that would ultimately form the C3-methyl group.

For instance, a hypothetical reaction could involve:

A 3-methylpyridine derivative: This would provide the C8-methyl group on the final indolizine core.

A protected propargyl alcohol derivative: This would serve as the precursor to the C1-methanol group.

A component to introduce the C3-methyl group: This could potentially be an activated ketone or a related species that can participate in the cyclization process.

The reaction would likely proceed through the formation of a key intermediate, such as a pyridinium ylide or a metal-complexed species, which would then undergo an intramolecular cyclization to construct the indolizine ring system. Subsequent deprotection of the alcohol functionality would yield the target molecule, This compound .

The following table summarizes various multi-component reaction strategies for the synthesis of substituted indolizines, highlighting the diversity of catalysts and starting materials employed.

| Catalyst/Promoter | Component 1 | Component 2 | Component 3 | Resulting Indolizine Substitution |

| Palladium | 2-Bromopyridine | Imine | Alkyne | Polysubstituted |

| Gold(III) | Heteroaryl Aldehyde | Amine | Alkyne | Aminoindolizines |

| Iron(III) acetylacetonate | Aldehyde | Terminal Alkyne | Amine | Aminoindolizines |

| Copper | Pyridine | Methyl Ketone | Alkenoic Acid | Diversely Substituted |

| Metal-free (Base) | Pyridine | α-Halo Carbonyl | Alkene/Alkyne | Substituted at C1, C2, C3 |

Investigation of Electronic Structures and Aromaticity

The electronic structure and aromaticity of indolizine are complex due to the fusion of an electron-rich five-membered ring and an electron-deficient six-membered ring.

The distribution of π-electrons in the indolizine ring is uneven, leading to a significant dipole moment. The bridgehead nitrogen atom imparts a degree of charge separation, with the five-membered ring possessing a higher electron density than the six-membered ring. This is consistent with experimental observations that electrophilic substitution occurs preferentially on the five-membered ring. jbclinpharm.org Computational methods like DFT and ab initio calculations can precisely quantify the charge distribution and the resulting dipole moment. mdpi.comkennesaw.edu Studies on the related indole molecule have shown that theoretical calculations can accurately predict dipole moments, which are crucial for understanding intermolecular interactions. researchgate.netresearchgate.net

Recent research has highlighted that the five-membered ring in indolizine is more aromatic than the six-membered ring. chemrxiv.org This differential aromaticity has a direct impact on the molecule's stability and electronic properties. acs.org

Table 2: Calculated Properties of the Indolizine Nucleus

| Property | Calculated Value | Method |

|---|---|---|

| Dipole Moment | ~2.5 D | DFT |

| Aromaticity (NICS(1)zz) - 5-membered ring | ~ -12 ppm | DFT |

| Aromaticity (NICS(1)zz) - 6-membered ring | ~ -7 ppm | DFT |

Note: These values are representative of the parent indolizine molecule and serve to illustrate the application of computational methods. NICS (Nucleus-Independent Chemical Shift) is a common method for quantifying aromaticity, with more negative values indicating stronger aromatic character.

Theoretical Descriptors of Aromaticity

The aromaticity of the indolizine ring system is a key determinant of its stability and reactivity. Unlike its isomer indole, indolizine consists of a fused five-membered (pyrrole-like) and six-membered (pyridine-like) ring, resulting in a unique electronic structure. researchgate.net Theoretical descriptors are employed to quantify the degree of aromaticity in both the individual rings and the molecule as a whole.

One such descriptor is the Isomerization Stabilization Energy (ISE) , which evaluates the energetic difference between the cyclic conjugated system and a hypothetical acyclic isomer. chemrxiv.org This method provides a quantitative measure of the stabilization gained through cyclic delocalization. Computational studies on fused polycyclic systems containing indolizine have shown that the five-membered ring generally exhibits a higher degree of aromaticity compared to the six-membered ring. chemrxiv.org This is consistent with the Glidewell-Lloyd rule , which posits that in fused polycyclic systems, smaller rings tend to retain more aromatic character than larger ones. chemrxiv.orgchemrxiv.org

Another widely used set of descriptors are the Nucleus-Independent Chemical Shifts (NICS) , which are calculated at the center of the rings. chemrxiv.org Negative NICS values typically indicate aromatic character, while positive values suggest anti-aromaticity. For indolizine derivatives, NICS calculations can reveal how substituents influence the electron delocalization and, consequently, the aromaticity of each ring. The presence of electron-donating groups, such as the methyl and methanol substituents in this compound, is expected to enhance the electron density in the ring system, thereby modulating its aromatic character.

Below is a hypothetical data table illustrating the potential impact of substitution on the aromaticity of the indolizine core, based on generally observed trends.

| Compound | Ring | NICS(0) (ppm) | ISE (kcal/mol) |

| Indolizine | 5-membered | -9.8 | 15.2 |

| 6-membered | -6.5 | 9.8 | |

| This compound | 5-membered | -10.5 | 16.1 |

| 6-membered | -7.2 | 10.5 |

Note: The data in this table is illustrative and based on established theoretical principles. Actual values would require specific quantum chemical calculations for the named compound.

Mechanism Elucidation through Theoretical Calculations

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions involving indolizine derivatives. msu.rumdpi.com Cycloaddition reactions, in particular, have been a subject of extensive computational investigation to understand the underlying electronic processes. msu.runih.gov These studies provide a detailed picture of the reaction pathways, including the identification of transition states and intermediates. msu.ru

The [8+2] cycloaddition is a characteristic reaction of the indolizine system, where it acts as an 8π component. mdpi.comnih.gov Computational analysis of the transition states in these reactions is crucial for determining whether the reaction proceeds through a concerted or a stepwise mechanism. msu.ru Quantum chemical calculations, including SINDO1, AM1, and ab initio methods, have been applied to model these transition states. msu.ru

For many cycloaddition reactions of indolizine, a concerted mechanism is proposed, characterized by a single transition state where both new chemical bonds are formed simultaneously, albeit not necessarily to the same extent. However, depending on the nature of the substituents on both the indolizine and the dipolarophile, the reaction can proceed through a stepwise mechanism involving a zwitterionic intermediate. msu.ru The presence of electron-donating groups, like those in this compound, would likely favor a more asynchronous transition state or even a stepwise mechanism by stabilizing any positive charge that develops on the indolizine ring during the reaction.

Computational chemistry provides powerful tools for predicting the reactivity and regioselectivity of reactions involving substituted indolizines. nih.gov By analyzing the electronic properties of the reactants, such as the distribution of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps, it is possible to forecast the most likely sites of reaction.

In the case of electrophilic attack on an indolizine derivative, the regioselectivity is often governed by the positions of highest electron density. For this compound, the electron-donating methyl and methanol groups are expected to increase the nucleophilicity of the indolizine ring, particularly at the C1 and C3 positions of the five-membered ring. Computational models can quantify these effects and predict the preferred site of reaction with a given electrophile. Similarly, in cycloaddition reactions, the regioselectivity can be rationalized by examining the orbital coefficients of the HOMO of the indolizine and the LUMO of the dipolarophile. nih.gov

The energetic profile of a reaction pathway provides a quantitative description of the energy changes that occur as reactants are converted into products. mdpi.com These profiles are generated by calculating the energies of the reactants, transition states, intermediates, and products. The difference in energy between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

For the cycloaddition reactions of indolizine derivatives, DFT calculations can be used to map out the potential energy surface and identify the lowest energy pathway. The substituents on the indolizine ring can have a significant impact on the energetic profile. Electron-donating groups generally lower the activation energy for reactions with electron-deficient species, thereby accelerating the reaction.

A hypothetical energetic profile for a [3+2] cycloaddition reaction of a substituted indolizine is presented below.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 0 | Reactants (Indolizine derivative + Dipolarophile) | 0.0 |

| 1 | Transition State | +15.5 |

| 2 | Product (Cycloadduct) | -25.0 |

Note: This data is representative of a typical cycloaddition reaction and is for illustrative purposes only.

Prediction of Optoelectronic Properties

Indolizine derivatives are of interest for their potential applications in optoelectronic devices due to their fluorescence properties. chim.it Computational methods are invaluable for predicting the optoelectronic properties of these molecules, allowing for the rational design of new materials with tailored characteristics. chemrxiv.orgscielo.org.mx

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is known as the HOMO-LUMO gap. acs.orgresearchgate.net This gap is a critical parameter that influences the electronic and optical properties of a molecule, including its absorption and emission wavelengths. jmcs.org.mx A smaller HOMO-LUMO gap generally corresponds to absorption at longer wavelengths.

Computational techniques, such as DFT and Time-Dependent DFT (TD-DFT), are widely used to calculate the HOMO and LUMO energy levels and thus the HOMO-LUMO gap. jmcs.org.mx The concept of "band gap engineering" involves modifying the chemical structure of a molecule to tune its HOMO-LUMO gap for a specific application. researchgate.net In the context of indolizine derivatives, this can be achieved by introducing various substituents.

Electron-donating groups, such as methyl and methanol, tend to raise the energy of the HOMO more significantly than the LUMO, leading to a decrease in the HOMO-LUMO gap. nih.gov Conversely, electron-withdrawing groups typically lower the energies of both the HOMO and LUMO, with a more pronounced effect on the LUMO, which can also lead to a reduction in the gap. For this compound, the presence of two electron-donating methyl groups and a methanol group is expected to result in a smaller HOMO-LUMO gap compared to the parent indolizine.

The following table illustrates the predicted effect of substitution on the HOMO-LUMO gap of the indolizine core.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Indolizine | -5.85 | -1.25 | 4.60 |

| 3,8-Dimethylindolizine | -5.60 | -1.15 | 4.45 |

| This compound | -5.52 | -1.18 | 4.34 |

Note: The energy values in this table are hypothetical and serve to demonstrate the expected trend based on the electronic effects of the substituents.

Theoretical Insights into Fluorescence Mechanisms

Computational chemistry provides powerful tools for understanding the electronic structure and photophysical properties of molecules like indolizines. The fluorescence of these compounds is governed by the transitions between electronic states, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Theoretical studies on various indolizine derivatives have shown that their fluorescence properties are highly tunable by altering the substituents on the bicyclic core. scielo.org.zaunl.edu The introduction of electron-donating or electron-withdrawing groups can significantly modify the energy gap between the HOMO and LUMO, leading to shifts in the emission wavelength. scielo.org.za For this compound, the methyl groups at positions 3 and 8, and the methanol group at position 1, are expected to influence the electron density distribution of the indolizine ring system.

A common mechanism invoked to explain the fluorescence in many substituted indolizines is Intramolecular Charge Transfer (ICT). In an ICT process, photoexcitation promotes an electron from a donor part of the molecule to an acceptor part, creating a charge-separated excited state that is often highly fluorescent. Computational models, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting these charge transfer characteristics, emission wavelengths, and quantum yields. researchgate.net Such calculations for this compound would elucidate the specific roles of the dimethyl and methanol substituents in its photophysical behavior.

Spectroscopic and Structural Characterization Techniques

The definitive identification and characterization of this compound would rely on a combination of modern spectroscopic and structural analysis techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the molecular structure by probing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

For this compound, a ¹H NMR spectrum would be expected to show distinct signals for the protons on the indolizine ring, the two methyl groups, the methylene group of the methanol substituent, and the hydroxyl proton. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would confirm the substitution pattern on the indolizine core.

Similarly, a ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule, including the carbons of the indolizine skeleton, the two methyl groups, and the methylene carbon. This data is crucial for confirming the carbon framework of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on general principles of NMR spectroscopy for indolizine derivatives. Actual experimental data is not available.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | ~6.5-7.0 | C-1 |

| H-5 | ~7.5-8.0 | C-2 |

| H-6 | ~6.8-7.2 | C-3 |

| H-7 | ~6.6-7.0 | C-5 |

| 3-CH₃ | ~2.2-2.5 | C-6 |

| 8-CH₃ | ~2.4-2.7 | C-7 |

| 1-CH₂OH | ~4.5-5.0 | C-8 |

| 1-CH₂OH | ~1.5-2.5 (exchangeable) | C-8a |

| 3-CH₃ | ||

| 8-CH₃ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the aromatic and methyl groups would appear around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic indolizine ring would be observed in the 1450-1650 cm⁻¹ region. Finally, a C-O stretching band for the primary alcohol would be expected around 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₃NO), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) could confirm the exact molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural clues, likely showing losses of the hydroxyl group, the entire methanol group, or methyl radicals.

UV-Vis Absorption and Fluorescence Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, corresponding to electronic transitions within the molecule. Indolizine and its derivatives typically exhibit strong absorption bands in the UV-Vis region. The spectrum of this compound would be expected to show characteristic π-π* transitions of the conjugated indolizine system.

Fluorescence spectroscopy measures the light emitted from a substance after it has absorbed light. As many indolizine derivatives are known to be fluorescent, it is probable that this compound would also exhibit fluorescence. A fluorescence spectrum would show an emission band at a longer wavelength than its absorption band (a phenomenon known as the Stokes shift). The specific absorption maximum (λ_abs), emission maximum (λ_em), and fluorescence quantum yield (Φ_F) would be key photophysical parameters defining its properties as a potential fluorophore.

Table 2: Predicted Photophysical Data for this compound (Note: This table is predictive. Actual experimental data is not available.)

| Parameter | Predicted Value |

|---|---|

| Absorption Max (λ_abs) | 300-400 nm |

| Emission Max (λ_em) | 400-550 nm |

| Stokes Shift | 50-150 nm |

Specific Computational Studies on this compound

As of the latest available data, there are no specific computational studies published in peer-reviewed literature for this compound. Consequently, detailed data for the following subsections are not available.

Electronic Structure Analysis

There is no available research detailing the electronic structure of this compound. Information regarding its frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and charge distribution remains to be computationally determined.

Reactivity Predictions

Without computational data, any predictions regarding the reactivity of this compound, such as its susceptibility to electrophilic or nucleophilic attack at various positions, would be purely speculative. Theoretical calculations are required to identify the most probable sites for chemical reactions and to understand the molecule's kinetic and thermodynamic stability.

Further research is warranted to fill this knowledge gap. Computational investigation of this compound would provide fundamental insights into its chemical nature and could guide future experimental work in synthesizing and utilizing this compound.

Chemical and Physical Properties

Detailed chemical and physical properties for (3,8-Dimethyl-indolizin-1-yl)-methanol, such as melting point, boiling point, and solubility, are not extensively reported in publicly available scientific literature. The patent literature confirms its successful synthesis primarily through nuclear magnetic resonance (NMR) spectroscopy, but does not provide a comprehensive list of its physical constants. google.com

Spectroscopic Data

The primary spectroscopic evidence for the structure of (3,8-Dimethyl-indolizin-1-yl)-methanol comes from ¹H-NMR analysis, as mentioned in the patent describing its synthesis. google.com However, the detailed spectral data (chemical shifts, coupling constants) is not provided in the document. For a definitive structural elucidation, a combination of spectroscopic techniques would typically be employed.

| Spectroscopic Technique | Expected Information |

| ¹H-NMR | Provides information on the number and environment of hydrogen atoms. |

| ¹³C-NMR | Shows the number and types of carbon atoms in the molecule. |

| Infrared (IR) Spectroscopy | Would show a characteristic broad absorption for the O-H group of the alcohol. |

| Mass Spectrometry (MS) | Would determine the molecular weight and fragmentation pattern of the compound. |

Advanced Applications and Research Directions in Organic Synthesis and Materials Science

Indolizine (B1195054) as a Versatile Synthetic Scaffold

The indolizine core, a nitrogen-containing heterocyclic aromatic compound, is recognized for its utility as a foundational structure in the synthesis of more complex molecules. researchgate.net Its unique electronic properties and rigid bicyclic framework make it an attractive scaffold for developing polyfunctionalized molecules for various applications. nih.govresearchgate.net

Design and Synthesis of Polyfunctional Indolizine Scaffolds

The design of polyfunctional scaffolds involves creating a core molecule, such as an indolizine, that is decorated with multiple, distinct reactive groups. nih.gov These groups can be introduced at various positions on the indolizine ring system, allowing for subsequent, selective chemical modifications. This "plug-and-play" approach enables the construction of diverse and complex molecular architectures from a common precursor.

While general methods for creating polyfunctional indolizines have been developed, specific studies detailing the synthesis of (3,8-Dimethyl-indolizin-1-yl)-methanol as a polyfunctional scaffold were not identified in the reviewed literature. The versatility of such a scaffold would theoretically depend on the reactivity of the hydroxymethyl group at the 1-position and the potential for further functionalization on the pyridine (B92270) or pyrrole (B145914) rings.

Table 1: Potential Functional Groups for Orthogonal Chemistry on an Indolizine Scaffold

| Functional Group | Potential Reaction Type |

| Amine (-NH₂) | Amide coupling, reductive amination |

| Alkyne (-C≡CH) | Click chemistry (e.g., CuAAC), Sonogashira coupling |

| Ester (-COOR) | Saponification, amidation |

| Carbonyl (=O) | Wittig reaction, oxime formation |

| Halogen (-Br, -I) | Cross-coupling reactions (e.g., Suzuki, Heck) |

This table illustrates the types of functional groups used to create versatile scaffolds, as described in the general literature for heterocyclic platforms. nih.gov Specific applications for this compound have not been documented.

Building Blocks for Complex Organic Molecules